molecular formula C12H8N2O2 B130778 3-Nitrocarbazole CAS No. 3077-85-8

3-Nitrocarbazole

Cat. No. B130778
CAS RN: 3077-85-8
M. Wt: 212.2 g/mol
InChI Key: ZYNHZTIMNJKVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrocarbazole is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da .


Molecular Structure Analysis

The molecular structure of 3-Nitrocarbazole consists of a carbazole group with a nitro group attached. The InChI representation of the molecule is InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Nitrocarbazole are not detailed in the search results, a study has reported on the electrocatalytic oxidation of alcohol using synthesized nitrocarbazole compounds .


Physical And Chemical Properties Analysis

3-Nitrocarbazole has a density of 1.4±0.1 g/cm³, a boiling point of 448.6±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 62.9±0.3 cm³ and a polar surface area of 62 Ų .

Scientific Research Applications

Photophysical Properties

The photophysical behavior of 3-Nitrocarbazole has been extensively studied. Research indicates that the nitro group significantly alters the photophysical properties of these compounds compared to carbazole. This includes their absorption spectra, triplet state transient spectra, and phosphorescence emission, particularly at low temperatures like 77 K, and their luminescence behavior in organic solvents (Mesaros et al., 2003).

Synthesis and Chemical Behavior

Studies on the synthesis of 3-Nitrocarbazole reveal its formation from carbazole through nitration, reduction, and acetylation. The yield and structure of the final product have been characterized, providing insights into its chemical behavior and potential applications in various fields (Zhangtao Zhao, 2005).

Electrocatalytic Oxidation Applications

3-Nitrocarbazole compounds have been synthesized and studied for their electrochemical reversibility as organic electrocatalysts. These compounds show potential for applications in electrocatalytic oxidation of alcohols, with particular selectivity and efficiency demonstrated in converting p-methoxybenzyl alcohol to the corresponding aldehyde (Yinghong Zhu et al., 2016).

Anticancer Research

There is ongoing research into the potential anticancer activity of nitrocarbazole derivatives. For instance, a study on carbazole analogues, including 2-nitrocarbazole, demonstrated significant cytotoxic activity against breast cancer cell lines without affecting normal cells. This suggests a potential role for 3-Nitrocarbazole derivatives in developing new cancer treatments (Sinicropi et al., 2021).

Safety And Hazards

According to the safety data sheet, 3-Nitrocarbazole is toxic if swallowed and causes serious eye irritation . Protective measures include wearing chemical impermeable gloves and ensuring adequate ventilation .

properties

IUPAC Name

3-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHZTIMNJKVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184787
Record name 9H-Carbazole, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrocarbazole

CAS RN

3077-85-8
Record name 3-Nitrocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3077-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QQ7XQ10F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.2 g 9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole are dissolved in 40 ml of tetrahydrofuran, combined with 700 mg potassium-tert.-butoxide and stirred for 2 hours at ambient temperature. A further 100 mg potassium-tert.-butoxide are added and the mixture is stirred for 4 hours at ambient temperature. Then another 100 mg potassium-tert.-butoxide are added. The mixture is heated for 2 hours to 50° C., divided between ethyl acetate and 1 N hydrochloric acid, the organic phase is washed with saturated sodium chloride solution and dried with magnesium sulphate. After elimination of the solvents in vacuo the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10 to 80:20).
Name
9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrocarbazole
Reactant of Route 2
3-Nitrocarbazole
Reactant of Route 3
Reactant of Route 3
3-Nitrocarbazole
Reactant of Route 4
Reactant of Route 4
3-Nitrocarbazole
Reactant of Route 5
3-Nitrocarbazole
Reactant of Route 6
Reactant of Route 6
3-Nitrocarbazole

Citations

For This Compound
257
Citations
TC Whitner Jr - Journal of the American Chemical Society, 1924 - ACS Publications
… be easily separated due to their different solubilities in acetic acid, the 3nitrocarbazole being relatively insoluble, while the 1-nitrocarbazole is much more soluble in this solvent. While …
Number of citations: 11 pubs.acs.org
JB Kyziol - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… [3] it seems most likely that it is 3-nitrocarbazole-l-nitrocarbazole 1:1 complex [4]. The spectra of I and II registered in the alkaline solutions are very similar. The strong absorption of the …
Number of citations: 5 onlinelibrary.wiley.com
FR Storrie, SH Tucker - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… This same suggestion applies to Deletra and Ullmann’s failure to synthesise 3-nitrocarbazole from 2 : 4-dinitrodiphenylamine (Zoc. cit.), in which process the 2-nitro-group was …
Number of citations: 6 pubs.rsc.org
JB Kyziol, Z Daszkiewicz - Tetrahedron, 1984 - Elsevier
… However, one exception was noted: l-bromo3-nitrocarbazole was produced almost at once if the cold solution of the substrate in acetic acid was treated with an excess (3 equivalents) of …
Number of citations: 15 www.sciencedirect.com
V Andre, C Boissart, M Lechevrel, P Gauduchon… - Mutation Research …, 1993 - Elsevier
… while only 2-nitrocarbazole and 3-nitrocarbazole presented a weak mutagenicity towards its … in the order: 2-nitrocarbazole = 3nitrocarbazole > 1-nitrocarbazole > 4-nitrocarbazole. Direct-…
Number of citations: 14 www.sciencedirect.com
GT Morgan, JG Mitchell - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… was had to sublimation in a vacuum two fractions in approximately equal amount and in good yield were obtained, the first being l-nitrocarbazole and the second 3-nitrocarbazole : no …
Number of citations: 10 pubs.rsc.org
TC Holloway, LM Ball - Mutagenesis, 1993 - academic.oup.com
… 1- and 3-nitrocarbazole were only weak mutagens either with or without S9 (Table HI). Two different crops of 3-nitrocarbazole … (Dewar and Urch, 1958), since 3-nitrocarbazole has been …
Number of citations: 8 academic.oup.com
JC Lancelot, B Letois, S Rault, NH Dung… - Gazzetta chimica …, 1991 - iris.unisa.it
… The action of sodium borohydride in excess on the 3-nitrocarbazole 17 led directly to the 3-amino-6-hydroxy-3-nitrocarbazole 31. The 6-acyl-3-nitrocarbazoles afford the hydrazones 38 …
Number of citations: 8 www.iris.unisa.it
J Kyzioł - Chemical Papers, 2007 - degruyter.com
… 3-Nitrocarbazole behaves analogously to those substrates and cannot be reduced directly to … Different behavior of 3nitrocarbazole results from the acidic properties of the pyrrole proton. …
Number of citations: 2 www.degruyter.com
M Mesaros, SM Bonesi, MA Ponce… - Photochemical & …, 2003 - Springer
… 1-Nitrocarbazole 2 showed a phosphorescence emission which was weaker than that of 3-nitrocarbazole 3, while neither compound showed any detectable fluorescence emission in …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.